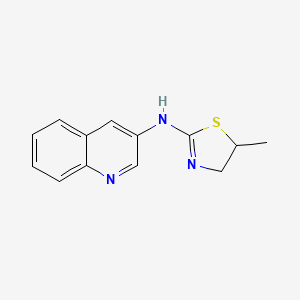

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine

Description

Properties

IUPAC Name |

5-methyl-N-quinolin-3-yl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-9-7-15-13(17-9)16-11-6-10-4-2-3-5-12(10)14-8-11/h2-6,8-9H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIDEJQXUNKAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine typically involves the reaction of quinoline derivatives with thiazolidine precursors. One common method involves the use of quinoline-3-carbaldehyde and 5-methyl-1,3-thiazolidine-2-thione under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can exhibit enhanced biological activities or novel properties. The compound's thiazolidine ring is particularly useful in organic synthesis due to its ability to participate in diverse reactions, including nucleophilic substitutions and cyclizations .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. For instance, derivatives of thiazolidine have been shown to possess significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.24 µM to 0.54 µM . The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth and proliferation.

Neuroprotective Effects

Studies have suggested that compounds similar to this compound may exhibit neuroprotective effects by modulating biochemical pathways associated with neuronal survival and function. This potential makes it a candidate for further investigation in neurodegenerative disease models.

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory applications. Thiazolidine derivatives are known to interact with multiple biological targets, which may contribute to their efficacy in treating inflammatory conditions .

Case Studies

A recent study highlighted the synthesis of thiazolidinone analogues that demonstrated potent activity against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the aromatic rings significantly enhanced antiproliferative activity, showcasing the importance of chemical modifications in drug design .

Industrial Applications

Material Science

In industry, this compound is being investigated for its potential use in developing new materials with unique electronic and optical properties. The compound's ability to form stable complexes can be advantageous in creating advanced materials for electronic applications.

Data Summary

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Enables synthesis of diverse derivatives |

| Biological Research | Antimicrobial and anticancer agent | IC50 values: 0.24 µM - 0.54 µM against cancer cell lines |

| Medicinal Chemistry | Anti-inflammatory properties | Potential modulation of inflammatory pathways |

| Industrial Applications | Development of electronic materials | Unique electronic properties observed |

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Quinolin-3-amine Derivatives

Several quinolin-3-amine derivatives have been synthesized with diverse substituents, enabling comparative analysis of structural and functional properties.

Table 1: Key Structural Analogues and Their Features

Key Comparison Points

- Substituent Position on Quinoline: The target compound’s thiazolidine group at the 3-position contrasts with analogues like N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-8-amine (positional isomer, ). The 3-position may favor interactions with planar binding pockets (e.g., enzyme active sites), while the 8-position could alter solubility or steric hindrance. Thiophene-substituted analogues (e.g., 6-(thiophen-3-yl)quinolin-2-amine, ) prioritize electronic effects over steric bulk, leveraging sulfur’s electron-rich nature.

- Heterocyclic Modifications: Thiazolidine vs. Piperazine-linked amides (e.g., compounds) exhibit extended flexibility, which may improve membrane permeability but reduce target specificity compared to rigid thiazolidine systems .

- Thiazolidinedione derivatives () often target metabolic enzymes (e.g., PPAR-γ), whereas the thiazolidin-2-ylidene group may shift activity toward kinase or protease inhibition .

Biological Activity

N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound combines a thiazolidine ring with a quinoline moiety, which contributes to its unique biological properties. The structural features allow for interactions with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular pathways:

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. For instance, studies have shown that derivatives of thiazolidine can lead to significant cytotoxic effects in various cancer cell lines (e.g., MCF7 and HCT116) with IC50 values ranging from 0.31 to 19.57 µM .

- Antimicrobial Effects : Thiazolidine derivatives have demonstrated antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 µg/mL .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that thiazolidine derivatives generally have good bioavailability and metabolic stability, which are crucial for therapeutic efficacy.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Anticancer Studies : A study conducted on various thiazolidine derivatives revealed significant anticancer activity against human colorectal carcinoma (HCT116) and leukemia cell lines (Jurkat), with selectivity indices indicating minimal effects on normal cells .

- Antimicrobial Evaluations : In vitro tests showed that some derivatives exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against infections .

Comparative Analysis

| Compound Type | Activity | IC50 Values (µM) | Selectivity Index |

|---|---|---|---|

| Thiazolidine Derivatives | Anticancer | 0.31 - 19.57 | >10 |

| Quinoline Derivatives | Antimicrobial | 0.22 - 0.25 | - |

| Hybrid Compounds | Anti-inflammatory | - | - |

Future Directions

The promising biological activities of this compound warrant further exploration in clinical settings. Future research should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its effects on cancer cells and pathogens.

- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile before clinical trials.

- Synthesis of Analogues : Developing new analogues that may enhance efficacy or reduce toxicity based on structure–activity relationship (SAR) studies.

Q & A

Basic: What are the recommended synthetic routes for N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine, and how can purity be optimized?

The compound can be synthesized via a multi-step approach. First, the quinoline-3-amine core is functionalized with a thiazolidine moiety through condensation reactions. For example, reacting 2-ethoxy-quinoline-3-carbaldehyde with 5-methyl-1,3-thiazolidin-2-amine in a polar aprotic solvent (e.g., DMF) under reflux yields the Schiff base intermediate, which is then cyclized . Purification often involves vacuum filtration and column chromatography (e.g., normal-phase silica gel with gradients of dichloromethane/ethyl acetate/methanol). Purity optimization requires monitoring by TLC and HPLC, with critical attention to residual solvents and byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : Use -NMR (400 MHz, CDCl) to confirm proton environments (e.g., quinoline aromatic protons at δ 7.4–8.8 ppm and thiazolidine methyl groups at δ 2.5–3.0 ppm). -NMR and HRMS validate molecular weight and functional groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and tautomeric forms. WinGX/ORTEP software aids in refining anisotropic displacement parameters and generating publication-quality figures .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly for antiproliferative or antimicrobial targets?

- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. Structure-activity relationship (SAR) studies may involve modifying the thiazolidine substituents (e.g., methyl to trifluoromethyl) to enhance potency .

- Antimicrobial testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values with known inhibitors like ciprofloxacin. Molecular docking (e.g., AutoDock Vina) against MurA enzyme active sites can rationalize activity .

Advanced: What computational strategies are recommended to model the compound’s interaction with biological targets, and how do they align with experimental data?

- Docking and MD simulations : Use Schrödinger Suite or GROMACS to predict binding modes with enzymes (e.g., DNA gyrase). Validate with experimental IC values and thermodynamic parameters (ΔG, ΔH).

- DFT calculations : Analyze charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain reactivity. Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) corrections .

Advanced: How should researchers resolve contradictions between synthetic yields and theoretical predictions in multi-step reactions?

- Kinetic analysis : Monitor intermediates via -NMR or LC-MS to identify rate-limiting steps. For example, low yields in cyclization steps may stem from steric hindrance or competing tautomerization.

- Optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or catalysts (e.g., add p-TsOH for acid-mediated cyclization). Statistical tools like Design of Experiments (DoE) can systematically refine conditions .

Advanced: What challenges arise in analyzing isomerism or tautomerism in this compound, and how can they be addressed?

The thiazolidin-2-ylidene moiety exhibits keto-enol tautomerism, which complicates NMR interpretation. Use dynamic -NMR (variable-temperature) to observe exchange broadening and DFT to predict stable tautomers. X-ray crystallography definitively assigns the dominant form . For geometric isomers (e.g., E/Z configurations), NOESY correlations or IR spectroscopy (C=N stretching at ~1600 cm) clarify spatial arrangements .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve this compound’s pharmacological profile?

- Core modifications : Replace quinoline with isoquinoline to assess π-stacking interactions.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the thiazolidine ring to enhance metabolic stability.

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond donors/acceptors. Validate with in vitro assays and correlate with logP/logD values for bioavailability .

Basic: What analytical methods ensure batch-to-batch consistency in compound synthesis?

- HPLC-DAD/MS : Quantify impurities (<0.1% per ICH guidelines) using C18 columns (acetonitrile/water + 0.1% formic acid).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Stability studies : Accelerated degradation (40°C/75% RH) monitors hydrolysis or oxidation products. Use QbD principles to define critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.